4-Nitrophenyl beta-D-Fucopyranoside

Übersicht

Beschreibung

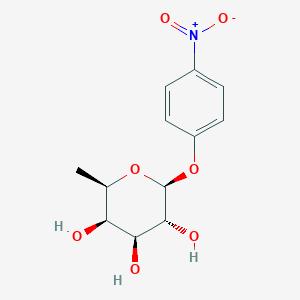

4-Nitrophenyl beta-D-Fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a chromogenic substrate in biochemical assays to study the specificity and kinetic parameters of glycosidases, particularly beta-galactosidase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-Fucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable fucose donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium methoxide . The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Common solvents used in industrial synthesis include ethanol and methanol, and the product is typically purified by recrystallization or chromatography .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

This reaction is central to its role as a chromogenic substrate for β-D-fucosidases:

Reaction equation :

Key Findings:

-

Kinetic Parameters :

-

Substrate Specificity :

-

pH Sensitivity : Optimal activity occurs at pH 5.0–6.0, with reduced efficiency under acidic (pH < 4) or alkaline (pH > 8) conditions .

Acid-Catalyzed Hydrolysis

Non-enzymatic hydrolysis occurs under strongly acidic conditions, following a dissociative (oxocarbenium ion) mechanism:

Reaction conditions :

Mechanistic Insights:

-

Solvent Isotope Effect : , confirming protonation of the glycosidic oxygen precedes bond cleavage .

-

Activation Parameters :

Reduction Reactions

The nitro group undergoes catalytic hydrogenation or chemical reduction:

Reaction equation :

Experimental Conditions:

-

Catalytic Hydrogenation : 1 atm H₂, Pd/C catalyst, ethanol solvent

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous buffer

Oxidation Reactions

The phenolic moiety undergoes oxidation under controlled conditions:

Reaction equation :

Key Notes:

-

Oxidizing agents: KMnO₄ or H₂O₂ in acidic media

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS):

Example :

Industrial Relevance:

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for Fucosidases

pNP-Fuc serves as a substrate for the measurement of α-L-fucosidase activity. This enzyme catalyzes the hydrolysis of fucosidic bonds, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct yellow color. This property makes pNP-Fuc a valuable tool in enzyme kinetics studies and substrate specificity assessments.

- Kinetic Studies : Researchers utilize pNP-Fuc to determine kinetic parameters such as and for various α-L-fucosidases. For example, studies have shown that different fucosidases exhibit varying affinities for pNP-Fuc, providing insights into their catalytic efficiency and potential applications in biotechnology .

Diagnostic Applications

In Vitro Diagnostic Tools

The compound is employed in diagnostic assays to detect the presence and activity of α-L-fucosidases in biological samples. These assays are crucial for understanding metabolic disorders related to fucose metabolism, such as fucosidosis.

- Clinical Relevance : The activity levels of α-L-fucosidase can indicate certain pathological conditions. For instance, reduced enzyme activity can be associated with genetic disorders affecting fucose metabolism, making pNP-Fuc a useful biomarker in clinical diagnostics .

Biotechnological Applications

Synthesis of Fucosylated Compounds

Recent studies have highlighted the role of pNP-Fuc in synthesizing biologically significant fucosylated compounds, such as 2′-fucosyllactose (2′-FL). This oligosaccharide is known for its prebiotic properties and health benefits.

- Transglycosylation Reactions : Enzymes like α-L-fucosidase can utilize pNP-Fuc as a donor substrate in transglycosylation reactions to produce fucosylated products. For example, a novel α-L-fucosidase from Flavobacterium algicola has been shown to effectively transfer fucose from pNP-Fuc to lactose, yielding high concentrations of 2′-FL .

Research and Development

Characterization of Enzymes

pNP-Fuc is instrumental in characterizing new α-L-fucosidases from various sources, including marine bacteria and other microorganisms. The ability to assess enzyme activity using this substrate facilitates the discovery of new enzymes with potential industrial applications.

- Case Studies : Research has demonstrated that certain bacterial strains produce α-L-fucosidases with unique properties when tested against pNP-Fuc. These findings contribute to the understanding of microbial diversity and its applications in glycoscience .

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl beta-D-Fucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and D-fucose . The released 4-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to determine enzyme activity .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl beta-D-Fucopyranoside can be compared with other nitrophenyl glycosides, such as:

4-Nitrophenyl beta-D-Glucopyranoside: Used as a substrate for beta-glucosidase.

4-Nitrophenyl beta-D-Galactopyranoside: Used as a substrate for beta-galactosidase.

4-Nitrophenyl alpha-L-Fucopyranoside: Used as a substrate for alpha-fucosidase.

The uniqueness of this compound lies in its specificity for beta-fucosidase, making it a valuable tool for studying this particular enzyme .

Biologische Aktivität

4-Nitrophenyl beta-D-Fucopyranoside (4-NFuc) is a synthetic glycoside that serves primarily as a substrate for the enzyme β-D-fucosidase. Its biological activity is significant in various biochemical assays, particularly in studies related to carbohydrate metabolism and enzyme kinetics. This article explores the biological activity of 4-NFuc, including its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₂H₁₅N₀₇

- Molecular Weight : 285.25 g/mol

- Melting Point : 191-192°C

- Density : 1.503 g/cm³

- Solubility : Soluble in ethanol and other organic solvents

4-NFuc acts as a chromogenic substrate for β-D-fucosidase, an enzyme that catalyzes the hydrolysis of fucosides. The cleavage of 4-NFuc by this enzyme results in the release of fucose and 4-nitrophenol, which can be quantitatively measured due to the yellow color of the latter, making it useful for assessing enzyme activity in various biological contexts .

Enzymatic Reaction

The reaction can be summarized as follows:

Applications in Research

4-NFuc is widely used in biochemical research for:

- Enzyme Kinetics : It helps determine the activity and specificity of β-D-fucosidase and related glycosidases.

- Carbohydrate Metabolism Studies : It aids in understanding fucose metabolism pathways.

- Diagnostic Assays : The compound can serve as a chromogenic substrate for various assays in microbiology and biochemistry.

Study on Enzyme Specificity

A study highlighted that β-glucosidase from Agrobacterium tumefaciens exhibited moderate hydrolytic activity on 4-NFuc, demonstrating its utility in evaluating enzyme specificity . This study provided insights into the substrate preferences of different glycosidases.

Chromogenic Assays

In a laboratory setting, researchers utilized 4-NFuc to assess β-D-fucosidase activity across different conditions. The results indicated that factors such as pH and temperature significantly influenced enzyme activity, with optimal conditions leading to enhanced cleavage rates .

Comparison with Similar Compounds

4-NFuc can be compared with other nitrophenyl glycosides based on their substrate specificity:

| Compound | Target Enzyme | Notes |

|---|---|---|

| 4-Nitrophenyl beta-D-Glucopyranoside | β-Glucosidase | Commonly used for glucosidase assays |

| 4-Nitrophenyl beta-D-Galactopyranoside | β-Galactosidase | Used for studying galactose metabolism |

| 4-Nitrophenyl alpha-L-Fucopyranoside | α-Fucosidase | Specific for α-fucosidase activity |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370002 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-39-7 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.